2-(Dimethylamino)-5-nitrophenol
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Overview
Description
2-(Dimethylamino)-5-nitrophenol is an organic compound with a molecular formula of C8H10N2O3 It is characterized by the presence of a dimethylamino group and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-nitrophenol typically involves the nitration of 2-(Dimethylamino)phenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones
Reduction: 2-(Dimethylamino)-5-aminophenol
Substitution: Esters or ethers of this compound
Scientific Research Applications
2-(Dimethylamino)-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-nitrophenol involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, participating in redox reactions. Its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)phenol
- 2-(Dimethylamino)-5-aminophenol
- 2-(Dimethylamino)-4-nitrophenol
Uniqueness
2-(Dimethylamino)-5-nitrophenol is unique due to the presence of both a dimethylamino group and a nitro group on the phenol ring
Properties
CAS No. |
14703-77-6 |
---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(dimethylamino)-5-nitrophenol |
InChI |
InChI=1S/C8H10N2O3/c1-9(2)7-4-3-6(10(12)13)5-8(7)11/h3-5,11H,1-2H3 |
InChI Key |
KFCUGJIANSVBKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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